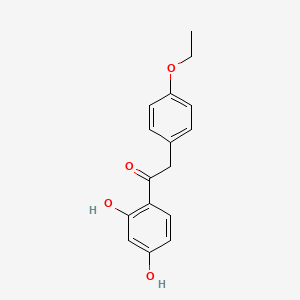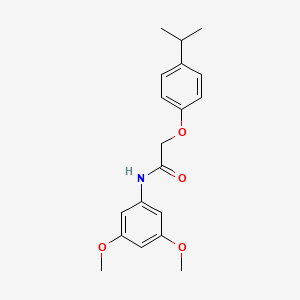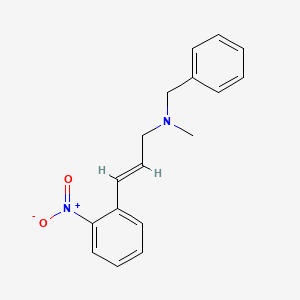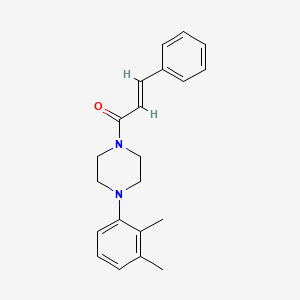
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone, also known as DEPE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess several unique properties that make it a valuable tool for studying various biochemical and physiological processes.
作用機序
The exact mechanism of action of 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone is still not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways, including the NF-κB and Nrf2 pathways. This compound has also been found to possess metal-chelating properties, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects that make it a valuable tool for studying various disease states. This compound has been found to possess potent antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation-related damage. This compound has also been found to possess anti-cancer properties, making it a potential candidate for the development of novel cancer therapies.
実験室実験の利点と制限
One of the main advantages of using 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it a valuable tool for studying various disease states that are characterized by oxidative stress and inflammation. However, one of the main limitations of using this compound in lab experiments is its relatively high cost compared to other compounds with similar properties.
将来の方向性
There are several future directions for research on 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. One potential area of research is the development of novel cancer therapies based on the anti-cancer properties of this compound. Another potential area of research is the development of new antioxidant and anti-inflammatory agents based on the structure of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various disease states.
合成法
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone can be synthesized through a multi-step process involving the reaction of 2,4-dihydroxyacetophenone with 4-ethoxybenzaldehyde in the presence of a suitable catalyst. The resulting product can then be purified using various chromatographic techniques to obtain a high-purity sample of this compound.
科学的研究の応用
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone has been used in a wide range of scientific research applications, including the study of oxidative stress, inflammation, and cancer. This compound has been found to possess potent antioxidant and anti-inflammatory properties, making it a valuable tool for studying the role of these processes in various disease states.
特性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-2-20-13-6-3-11(4-7-13)9-15(18)14-8-5-12(17)10-16(14)19/h3-8,10,17,19H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSSGESPLNMCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5695755.png)


![2-[(isopropylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5695764.png)
![6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5695772.png)

![2-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B5695782.png)

